3-amino-5-phenyloxolan-2-one hydrochloride
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Overview
Description
3-amino-5-phenyloxolan-2-one hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its oxolan-2-one ring structure, which is substituted with an amino group at the third position and a phenyl group at the fifth position. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-phenyloxolan-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetic acid with ethyl chloroformate to form an intermediate, which is then treated with ammonia to introduce the amino group. The final cyclization step involves the formation of the oxolan-2-one ring under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-phenyloxolan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, various amine derivatives from reduction, and substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
3-amino-5-phenyloxolan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-5-phenyloxolan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-phenyl-2-oxazolidinone: Similar structure but with an oxazolidinone ring.
3-amino-5-phenyl-2-thioxolanone: Contains a sulfur atom in the ring.
3-amino-5-phenyl-2-pyrrolidinone: Features a pyrrolidinone ring instead of oxolan-2-one.
Uniqueness
3-amino-5-phenyloxolan-2-one hydrochloride is unique due to its specific ring structure and the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
3790-22-5 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-amino-5-phenyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7;/h1-5,8-9H,6,11H2;1H |
InChI Key |
QFMQUEHSPOQSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C2=CC=CC=C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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